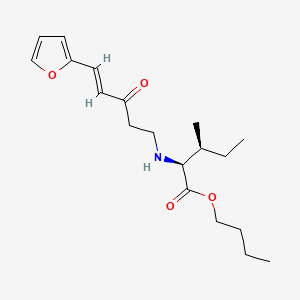
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is a nucleoside analog that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group and a deoxy sugar moiety, which distinguishes it from other nucleosides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine typically involves the manipulation of chiral centers in carbohydrate-type substrates. One common method includes the conversion of a precursor compound into the desired nucleoside through a series of reactions such as inversion, elimination, and reduction . For example, the conversion of a precursor into methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside, followed by reduction with hydrogen and Raney nickel, can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis equipment and optimized reaction conditions would be essential for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the sugar moiety or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen and Raney nickel for reduction, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction can produce modified sugar moieties.
Aplicaciones Científicas De Investigación
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA synthesis, as well as its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and chemical processes that require specific nucleoside analogs.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxyinosine: Used as an antiretroviral drug.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is unique due to its specific structure, which includes an amino group and a deoxy sugar moiety. This structure allows it to interact differently with nucleic acid enzymes compared to other nucleoside analogs, potentially offering distinct advantages in antiviral and anticancer therapies.
Propiedades
Número CAS |
136035-13-7 |
|---|---|
Fórmula molecular |
C11H17N3O4 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
1-[(2S,4R,5R)-4-amino-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4/c1-5-4-14(11(17)13-10(5)16)8-3-7(12)9(18-8)6(2)15/h4,6-9,15H,3,12H2,1-2H3,(H,13,16,17)/t6-,7+,8-,9-/m0/s1 |
Clave InChI |
FAXNJWRNLCWHMW-KZVJFYERSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)[C@H](C)O)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


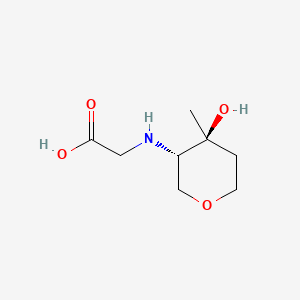
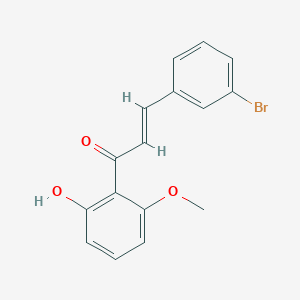




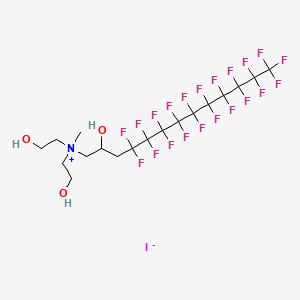
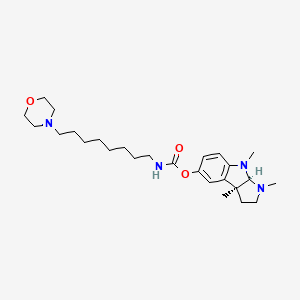

![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)



